4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine
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Overview
Description
4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of 2-aminopyridine with 2-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated imidazole and pyridine derivatives.
Scientific Research Applications
4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in protein binding sites, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)pyridine: Lacks the methyl group on the imidazole ring, leading to different reactivity and biological activity.
2-(1H-imidazol-1-yl)pyridine: The imidazole ring is attached at a different position on the pyridine ring, affecting its chemical properties.
4-(2-methyl-1H-imidazol-1-yl)benzene: The pyridine ring is replaced with a benzene ring, altering its electronic properties.
Uniqueness: 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine is unique due to the specific positioning of the methyl group on the imidazole ring and its attachment to the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-12-9(10)6-8/h2-6H,1H3,(H2,10,12) |
InChI Key |
MORQYNLMDNNWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=C2)N |
Origin of Product |
United States |
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